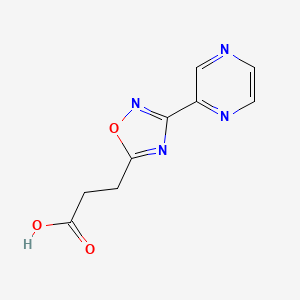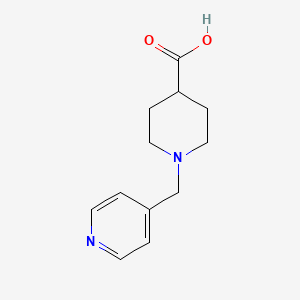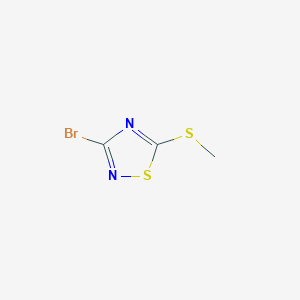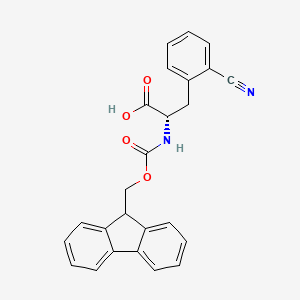
(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve several steps, including condensation, cyclization, and acylation reactions. For instance, pyrrolidine-2,4-diones can be prepared from α-amino acid esters through a process that includes condensation with ethoxycarbonylacetic acid, Dieckmann cyclization, and hydrolysis-decarboxylation . This information suggests that similar methods could potentially be applied to synthesize the (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with modifications to introduce the difluorobenzyl group and the carboxylic acid moiety.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and is influenced by the substituents attached to the pyrrolidine ring. For example, the X-ray molecular structure of a 3-acyltetramic acid derivative shows the influence of substituents on the pyrrolidine ring conformation . Although the exact structure of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is not provided, it can be inferred that the difluorobenzyl group would affect the electronic and steric properties of the molecule, potentially influencing its reactivity and conformation.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including ring opening and acylation. For example, 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides can undergo ring opening in the presence of trifluoroacetic acid, leading to the formation of new compounds such as dibenzoxanthenes . This indicates that the pyrrolidine ring is susceptible to acid-catalyzed reactions, which could be relevant for the chemical reactions of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as difluorobenzyl could affect the acidity of the carboxylic acid group and the overall polarity of the molecule. The papers do not provide specific data on the physical and chemical properties of (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, but the properties of related compounds suggest that it would likely be a solid at room temperature and could have potential applications in organic synthesis or as a pharmaceutical intermediate .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolic Pathways:
- Study on barnidipine hydrochloride: Identified the main metabolic pathways as hydrolysis of the benzylpyrrolidine ester, N-debenzylation, and oxidation of the dihydropyridine ring. This study highlights the importance of understanding the metabolic pathways and pharmacokinetics for compounds with similar structures (Teramura et al., 1997).
Therapeutic Potential and Drug Development:
- Study on pyrrolidine-acridine hybrid: Explored the antimalarial effects of pyrrolidine-acridine hybrids in combination with artemisinin derivatives, indicating potential therapeutic applications for related compounds (Pandey et al., 2016).
- Study on CERC‐301: Analyzed the preclinical pharmacodynamic and pharmacokinetic properties of a selective N-methyl-D-aspartate (NMDA) receptor subunit 2B antagonist, which could guide drug development for similar compounds (Garner et al., 2015).
Investigating Molecular and Biological Activities:
- Study on anti-inflammatory activity: Investigated the anti-inflammatory effects of isoxazoline-acylhydrazone derivatives, which could be relevant for understanding the biological activities of compounds with pyrrolidine rings (Mota et al., 2019).
Eigenschaften
IUPAC Name |
(2R)-2-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2.ClH/c13-9-3-2-8(6-10(9)14)7-12(11(16)17)4-1-5-15-12;/h2-3,6,15H,1,4-5,7H2,(H,16,17);1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFDSBCFZCUFF-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC(=C(C=C2)F)F)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375974 |
Source


|
| Record name | (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049732-11-7 |
Source


|
| Record name | (R)-2-(3,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

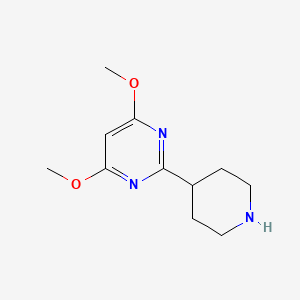
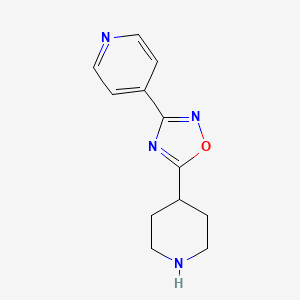
![4-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]-piperidine](/img/structure/B1302840.png)
